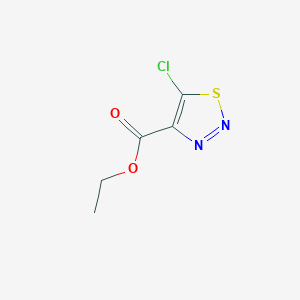
Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate is a chemical compound with the CAS Number: 6702-95-0 . It has a molecular weight of 192.63 .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate . The Inchi Code is 1S/C5H5ClN2O2S/c1-2-10-5(9)3-4(6)11-8-7-3/h2H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Chemical Transformations and Ring Modifications
- Ethyl 1,2,3-thiadiazole-4-carboxylate is known for its unique chemical behavior, particularly in reactions involving reduction and ring enlargement. A study demonstrated the formation of dimethyl 1,2,5-trithiepan-4,6-dicarboxylates from ethyl 1,2,3-thiadiazole-4-carboxylate under specific conditions (Miyawaki, Suzuki, & Morikawa, 2004).
- The compound exhibits interesting reactivity, such as spontaneous ring transformation when reacted with sodium azide, leading to ethyl α-thiatriazolyldiazoacetate (L'abbé, Deketele, & Dekerk, 1982).
Synthesis and Derivative Formation
- Research has shown the possibility of synthesizing a variety of 1,2,3-thiadiazole derivatives from the base compound, including amides, esters, and azides (Looker & Wilson, 1965).
- The synthesis of 5-amino-1,2,3-thiadiazoles, with high purity and yield, has been achieved using ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate as a starting material (Dayong, 2005).
Potential Biological Activities
- Some derivatives of 1,2,3-thiadiazole have been investigated for their fungicidal activity, particularly against rice diseases (Chen, Li, & Han, 2000).
- Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate derivatives have been synthesized and studied for their potential biological activity, offering substrates for further modification and investigation (Vysokova et al., 2017).
Safety And Hazards
Orientations Futures
Thiadiazoles, including Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate, have significant potential in the field of medicine and pharmacology . They have been studied for their broad spectrum of biological activities . Future research could focus on exploring these structural motifs for potential therapeutic agents .
Propriétés
IUPAC Name |
ethyl 5-chlorothiadiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-2-10-5(9)3-4(6)11-8-7-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVYOWGRDJFONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377920 | |
| Record name | ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate | |
CAS RN |
6702-95-0 | |
| Record name | ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1362111.png)

![Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-](/img/structure/B1362116.png)




![Methyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1362130.png)




![Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate](/img/structure/B1362145.png)
